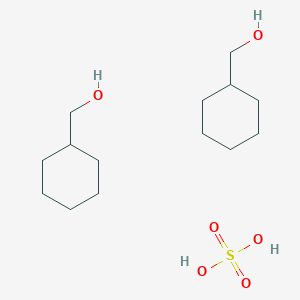

Cyclohexylmethanol;sulfuric acid

Description

Properties

CAS No. |

474801-19-9 |

|---|---|

Molecular Formula |

C14H30O6S |

Molecular Weight |

326.45 g/mol |

IUPAC Name |

cyclohexylmethanol;sulfuric acid |

InChI |

InChI=1S/2C7H14O.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*7-8H,1-6H2;(H2,1,2,3,4) |

InChI Key |

DNJORSZQDNDXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CO.C1CCC(CC1)CO.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Routes and Chemical Transformations of Cyclohexylmethanol

Strategies for Cyclohexylmethanol Synthesis

The synthesis of cyclohexylmethanol can be achieved through various established chemical pathways. Two prominent methods include the catalytic hydrogenation of cyclohexanecarboxylic acid and the use of Grignard reagents.

Catalytic Hydrogenation of Cyclohexanecarboxylic Acid

The reduction of carboxylic acids to alcohols is a fundamentally important transformation, though often challenging due to the low reactivity of the carboxyl group. youtube.com The direct catalytic hydrogenation of cyclohexanecarboxylic acid to cyclohexylmethanol represents a "green" and atom-economical approach, generating water as the only byproduct. nih.govmasterorganicchemistry.com

This reduction typically requires high pressures and temperatures, along with specialized catalysts. youtube.com Ruthenium-based catalysts, often in combination with promoters or specific ligands, have shown significant efficacy in the hydrogenation of various carboxylic acids to their corresponding alcohols. nih.govresearchgate.net For instance, a system employing Ru(acac)₃, triphos, and a Lewis acid has been demonstrated as a general protocol for the catalytic hydrogenation of aliphatic carboxylic acids. nih.gov While specific data for the hydrogenation of cyclohexanecarboxylic acid is not extensively reported, the general conditions for similar substrates suggest the feasibility of this route.

Key to the success of this reaction is the use of highly active and selective catalysts that can operate under manageable conditions while minimizing side reactions. youtube.com The development of more efficient homogeneous and heterogeneous catalysts remains an active area of research. tue.nl

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Carboxylic Acids

| Catalyst System | Substrate Example | Product | Conditions | Yield | Reference |

| Ru(acac)₃, triphos, Lewis Acid | Aliphatic Carboxylic Acids | Primary Alcohols | H₂ pressure, elevated temperature | Good to excellent | nih.gov |

| Ru–Sn–B/Al₂O₃ | Methyl Oleate | Oleyl Alcohol | 270 °C, 44 bar H₂ | 62% selectivity | tue.nl |

This table provides examples of catalyst systems used for the hydrogenation of carboxylic acids and their derivatives to alcohols, illustrating the types of conditions and catalysts that could be adapted for the synthesis of cyclohexylmethanol from cyclohexanecarboxylic acid.

Grignard Reaction Approaches to Cyclohexylmethanol Derivatives

A classic and highly effective method for the synthesis of cyclohexylmethanol involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with formaldehyde. orgsyn.orgaskfilo.comaskfilo.combrainly.in This approach builds the carbon skeleton and introduces the hydroxymethyl group in a single, reliable step.

The Grignard reagent, typically cyclohexylmagnesium bromide or chloride, is prepared by reacting the corresponding cyclohexyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. orgsyn.org This organometallic species then acts as a potent nucleophile.

The reaction proceeds via the nucleophilic addition of the cyclohexyl anion equivalent from the Grignard reagent to the electrophilic carbonyl carbon of formaldehyde. This forms an alkoxide intermediate, which upon acidic workup (hydrolysis), yields cyclohexylmethanol. askfilo.comaskfilo.com Yields for this reaction are generally good, often in the range of 64-69%. orgsyn.org

Table 2: Synthesis of Cyclohexylmethanol via Grignard Reaction

| Reactant 1 | Reactant 2 | Solvent | Workup | Product | Yield | Reference |

| Cyclohexylmagnesium Bromide | Formaldehyde | Diethyl Ether | 10% Sulfuric Acid | Cyclohexylmethanol | 64-69% | orgsyn.org |

This table summarizes the typical reactants, conditions, and yield for the synthesis of cyclohexylmethanol using the Grignard reaction.

Derivatization of Cyclohexylmethanol for Advanced Synthesis

Once synthesized, the hydroxyl group of cyclohexylmethanol can be transformed into a better leaving group, facilitating further chemical modifications. This is a common strategy to enable substitution and elimination reactions that are otherwise difficult to achieve with alcohols, as the hydroxide (B78521) ion is a poor leaving group. masterorganicchemistry.com

Formation of Cyclohexylmethyl Tosylate as a Leaving Group Precursor

To enhance its reactivity in nucleophilic substitution reactions, cyclohexylmethanol can be converted into cyclohexylmethyl tosylate. The tosylate group (p-toluenesulfonate) is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. youtube.com

The synthesis of cyclohexylmethyl tosylate is typically achieved by reacting cyclohexylmethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. youtube.comyoutube.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. youtube.com A key advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during the reaction. masterorganicchemistry.com

Reductions of Cyclohexylmethyl Tosylate to Alkylcyclohexanes

The tosylate group, being a good leaving group, can be readily displaced by a variety of nucleophiles. One important transformation is its reduction to an alkane, which provides a route to deoxygenate the original alcohol.

Cyclohexylmethyl tosylate can be reduced to methylcyclohexane, an alkylcyclohexane, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic substitution mechanism (Sɴ2 type), where a hydride ion (H⁻) from LiAlH₄ attacks the carbon atom bearing the tosylate group, displacing the tosylate anion. libretexts.orgchemistrysteps.comadichemistry.com This results in the formation of a new carbon-hydrogen bond and the cleavage of the carbon-oxygen bond.

This two-step sequence of tosylation followed by reduction provides an effective method for the conversion of cyclohexylmethanol to methylcyclohexane.

Mechanistic Investigations of Cyclohexylmethanol Reactions with Sulfuric Acid

Acid-Catalyzed Dehydration of Cyclohexylmethanol to Alkenes

The dehydration of alcohols, such as cyclohexylmethanol, in the presence of a strong acid like sulfuric or phosphoric acid, is a fundamental method for synthesizing alkenes. libretexts.org This process involves the removal of a water molecule from the alcohol, resulting in the formation of a carbon-carbon double bond. periodicchemistry.com The reaction conditions, particularly temperature, are crucial and vary depending on the structure of the alcohol. libretexts.org

The acid-catalyzed dehydration of cyclohexylmethanol does not yield a single alkene product. Instead, a mixture of isomers is typically formed, with the distribution being governed by the relative stabilities of the potential alkene products and the carbocation intermediates leading to them. One of the significant products observed is 1-methylcyclopent-1-ene. Its formation is a clear indication that skeletal rearrangements occur during the reaction, as the starting material contains a six-membered ring.

The product distribution is often explained by Zaitsev's rule, which posits that the most substituted alkene will be the major product. periodicchemistry.comyoutube.com However, the formation of rearranged products like 1-methylcyclopent-1-ene highlights the complexity of the underlying mechanistic pathways, which involve more than simple elimination. The analysis of the product mixture, often carried out using techniques like gas chromatography (GC), provides valuable insights into the reaction mechanism. youtube.comyoutube.com

The reaction is initiated by the protonation of the hydroxyl group of cyclohexylmethanol by the strong acid catalyst, typically represented as hydronium ion (H₃O⁺) in aqueous solutions. youtube.comyoutube.com The alcohol's oxygen atom acts as a weak base, donating a pair of electrons to a proton. libretexts.org This initial step is a rapid equilibrium that converts the poor leaving group, hydroxide (B78521) (-OH), into a much better leaving group, water (H₂O). youtube.comyoutube.com

Following protonation, the C-O bond breaks, and the water molecule departs, leading to the formation of a carbocation. youtube.comyoutube.com This step is the slowest and therefore the rate-determining step of the E1 mechanism. periodicchemistry.com

The departure of the water molecule from the protonated cyclohexylmethanol initially results in a primary carbocation, the cyclohexylcarbinyl cation. However, primary carbocations are highly unstable. libretexts.orgyoutube.com This instability is a major driving force for the subsequent rearrangements.

Carbocations are electron-deficient species with a positive charge on a carbon atom that has an empty p orbital. youtube.com Their stability is influenced by factors such as substitution and hyperconjugation. youtube.comstackexchange.com The order of carbocation stability is generally tertiary > secondary > primary > methyl. periodicchemistry.comyoutube.com The initially formed primary carbocation will readily rearrange to a more stable secondary or tertiary carbocation.

To achieve greater stability, the initially formed carbocation undergoes rapid rearrangements. youtube.comchegg.com These rearrangements involve the migration of a group from an adjacent carbon to the positively charged carbon. The two common types of migrations are hydride shifts and alkyl shifts.

Hydride Shift: A hydrogen atom on an adjacent carbon can move with its bonding pair of electrons to the carbocation center. youtube.comyoutube.com This is known as a 1,2-hydride shift.

Alkyl Shift: An alkyl group (like a methyl group) can also migrate with its bonding electrons to the adjacent carbocation. youtube.commasterorganicchemistry.com This is termed a 1,2-alkyl shift.

These shifts occur to transform a less stable carbocation into a more stable one. For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. stackexchange.comyoutube.com The driving force for these rearrangements is the increased stability of the resulting carbocation. youtube.comyoutube.com

A significant rearrangement that occurs in the dehydration of cycloalkylmethanols, such as cyclohexylmethanol, is ring expansion. youtube.comstackexchange.comechemi.com This process is driven by the desire to relieve ring strain. stackexchange.comechemi.com Smaller rings, like cyclobutane (B1203170) and cyclopentane, have considerable angle and torsional strain. stackexchange.comechemi.com

Concerted Dehydration Pathways (E2 Mechanism) for Primary Alcohols

Primary alcohols, like cyclohexylmethanol, can undergo dehydration to form alkenes via a concerted E2 (bimolecular elimination) mechanism, particularly in the presence of a strong acid like sulfuric acid and at elevated temperatures. libretexts.orglibretexts.orgchemistrysteps.com

The initial step in this process is the protonation of the hydroxyl group of the alcohol by the sulfuric acid. youtube.com This converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (-H₂O⁺). youtube.com

Following protonation, a base, which in this context is often the conjugate base of the sulfuric acid (HSO₄⁻) or another alcohol molecule, abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the oxonium ion group. libretexts.orglibretexts.org Simultaneously, in a single concerted step, the C-O bond of the leaving group breaks, and a double bond forms between the alpha and beta carbon atoms. libretexts.orgyoutube.com This concerted nature, involving both the base and the substrate in the rate-determining step, is the hallmark of the E2 mechanism. chemistrysteps.comyoutube.com

It is important to note that primary alcohols are less reactive in dehydration reactions compared to secondary and tertiary alcohols. youtube.comchemistry.coach They require more stringent conditions, such as higher temperatures (typically 170-180°C), to favor the E2 pathway. libretexts.orglibretexts.org The reason for this is the high energy and instability of the primary carbocation that would be formed if the reaction were to proceed through an E1 (unimolecular elimination) mechanism. chemistrysteps.comyoutube.com

Acid-Catalyzed Etherification Pathways from Cyclohexylmethanol

Under different reaction conditions, specifically lower temperatures, the acid-catalyzed reaction of cyclohexylmethanol can favor the formation of ethers over alkenes.

The formation of symmetrical ethers, such as dicyclohexylmethyl ether, from cyclohexylmethanol is an example of intermolecular dehydration. masterorganicchemistry.com This reaction is also catalyzed by strong acids like sulfuric acid. jove.com The process involves the condensation of two alcohol molecules with the elimination of one molecule of water. youtube.com

The mechanism begins with the protonation of the hydroxyl group of one alcohol molecule by the acid catalyst, forming an oxonium ion. masterorganicchemistry.comjove.com This protonated alcohol then acts as the substrate. A second molecule of the alcohol, acting as a nucleophile, attacks the carbon atom bearing the oxonium ion. youtube.comyoutube.com This results in the formation of a protonated ether. masterorganicchemistry.comyoutube.com In the final step, a base (which can be another alcohol molecule or the conjugate base of the acid) deprotonates the ether to yield the final symmetrical ether product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

The formation of symmetrical ethers from primary alcohols like cyclohexylmethanol in the presence of acid proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comjove.com After the initial protonation of the alcohol to form a good leaving group (water), a second alcohol molecule acts as a nucleophile and attacks the electrophilic carbon in a single, concerted step, displacing the water molecule. masterorganicchemistry.comyoutube.com This process is favored for primary alcohols because the carbon being attacked is relatively unhindered, minimizing steric hindrance which is a major factor in Sₙ2 reactions. masterorganicchemistry.com

The competition between ether formation (substitution) and alkene formation (elimination) is highly dependent on the reaction conditions, primarily temperature. masterorganicchemistry.com

Lower Temperatures: At lower temperatures (e.g., around 130-140°C for ethanol), the Sₙ2 pathway for ether formation is generally favored. masterorganicchemistry.com At these temperatures, the molecules have enough energy to overcome the activation barrier for substitution, but not necessarily for elimination.

Higher Temperatures: As the temperature increases (e.g., above 150°C for ethanol), the E2 elimination reaction becomes more dominant, leading to the formation of alkenes. masterorganicchemistry.com The higher temperature provides the necessary energy to overcome the higher activation energy of the elimination pathway.

This selectivity is a key principle in organic synthesis, allowing for the controlled formation of either ethers or alkenes from the same starting alcohol. jove.com

Other Sulfuric Acid-Mediated Transformations Involving Cyclohexylmethanol-Related Substrates

Sulfuric acid is a versatile catalyst and reagent that can mediate a variety of other transformations involving substrates structurally related to cyclohexylmethanol, such as cyclohexene (B86901) and cyclohexanol (B46403).

Sulfuric acid can be used to catalyze the electrophilic alkylation of aromatic compounds like benzene (B151609) with alkenes (such as cyclohexene) or alcohols (such as cyclohexanol). youtube.comchegg.com This reaction, a type of Friedel-Crafts alkylation, involves the formation of a carbocation electrophile which then attacks the electron-rich benzene ring.

In the case of using an alkene like cyclohexene, the sulfuric acid protonates the double bond, leading to the formation of a cyclohexyl carbocation. youtube.comchemguide.co.uk This carbocation then acts as the electrophile in the subsequent electrophilic aromatic substitution reaction with benzene. youtube.com

When an alcohol like cyclohexanol is used, the sulfuric acid protonates the hydroxyl group, which then leaves as a molecule of water to generate the same cyclohexyl carbocation. youtube.com This carbocation then alkylates the benzene ring. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore the aromaticity of the ring. youtube.com

Formation of Sulfate (B86663) Esters and Related Sulfation Processes

The reaction between cyclohexylmethanol and sulfuric acid can lead to the formation of cyclohexylmethanol hydrogen sulfate, a sulfate ester. This process is analogous to the sulfation of other primary alcohols, which involves the direct interaction of the alcohol with sulfuric acid. nih.govchemithon.com The formation of the sulfate ester is an equilibrium reaction, where the production of water can limit the yield to around 65% when equimolar amounts of the alcohol and sulfuric acid are used. nih.gov

To drive the reaction toward the product side and improve the yield of the sulfate ester, methods are often employed to remove water as it is formed. sigmaaldrich.comgoogle.com This can be achieved by conducting the reaction at temperatures above 100°C to distill the water off or by using a water scavenger. sigmaaldrich.com

While direct sulfation with concentrated sulfuric acid is feasible, various other sulfating agents have been developed to achieve higher yields and cleaner reactions. These include complexes of sulfur trioxide, such as the sulfur trioxide-pyridine complex, and sulfamic acid. nih.govchemithon.comnih.gov For instance, a method reported for the sulfation of aliphatic alcohols involves using dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid in an organic solvent at low temperatures. nih.gov The proposed mechanism for this method involves the formation of a protonated DCC-H₂SO₄ intermediate, which is then attacked by the alcohol to produce the monosulfate ester. nih.gov

Spectroscopic studies on the reaction of methanol (B129727) with sulfuric acid have provided direct evidence for the formation of methyl hydrogen sulfate. osu.eduresearchgate.net A characteristic peak observed in Raman spectroscopy was attributed to the O-S symmetric stretch of the newly formed sulfate ester, confirming the reaction product. osu.eduresearchgate.net Similar principles would apply to the identification of cyclohexyl hydrogen sulfate.

The table below summarizes typical conditions for the sulfation of primary alcohols, which are applicable to cyclohexylmethanol.

| Parameter | Value/Condition | Source |

| Reactants | Alcohol, Sulfuric Acid | nih.govgoogle.com |

| Modifiers | Urea, Dicyclohexylcarbodiimide (DCC) | nih.govgoogle.com |

| Temperature | ~4°C (with DCC) to 140°C (with Urea) | nih.govgoogle.com |

| Key Feature | Removal of water to improve yield | sigmaaldrich.comgoogle.com |

| Product | Alkyl Hydrogen Sulfate | google.comosu.edu |

Catalytic Applications in Cyclohexylmethanol Chemistry

Homogeneous Catalysis by Sulfuric Acid

Sulfuric acid is a widely utilized homogeneous catalyst in reactions involving cyclohexylmethanol, primarily leveraging its properties as a strong Brønsted acid.

Role of Sulfuric Acid as a Brønsted Acid Catalyst

Sulfuric acid acts as a potent Brønsted acid catalyst by donating a proton to the alcohol's hydroxyl group. upenn.eduyoutube.comchemguide.co.uk This initial protonation is a critical step in several key reactions involving alcohols. youtube.comlibretexts.org

In the context of dehydration reactions , the alcohol's oxygen atom, acting as a Lewis base, accepts a proton from the sulfuric acid. upenn.edu This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). youtube.comyoutube.com The subsequent departure of a water molecule generates a carbocation intermediate. upenn.eduyoutube.com The stability of this carbocation influences the subsequent steps of the reaction mechanism. For instance, the dehydration of cyclohexylmethanol in the presence of sulfuric acid can lead to the formation of 1-methylcyclopentan-1-ene through a rearrangement of the initial carbocation. vaia.com

In esterification reactions , such as the reaction between a carboxylic acid and an alcohol, sulfuric acid catalyzes the process by protonating the carbonyl oxygen of the carboxylic acid. chemguide.co.uklibretexts.orgbrainly.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, ultimately forming an ester and regenerating the acid catalyst. masterorganicchemistry.com

The general mechanism for the acid-catalyzed dehydration of an alcohol can be summarized as follows:

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst. youtube.comyoutube.com

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. upenn.eduyoutube.com

Deprotonation: A base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of an alkene. youtube.com

Impact of Acid Concentration on Reaction Rate and Selectivity

The concentration of sulfuric acid is a critical parameter that significantly influences both the rate and the selectivity of reactions involving cyclohexylmethanol.

Reaction Rate: Generally, increasing the concentration of the acid catalyst accelerates the reaction rate. This is because a higher concentration of acid leads to a greater extent of protonation of the alcohol, which is often the rate-determining step. stackexchange.com However, excessively high concentrations can lead to undesirable side reactions. stackexchange.com

Selectivity: The concentration of sulfuric acid can dramatically affect the product distribution. In dehydration reactions, for example, higher acid concentrations can promote the formation of more substituted and thermodynamically stable alkenes, in accordance with Zaitsev's rule. youtube.com However, it can also lead to the formation of undesired byproducts through polymerization or charring, especially at elevated temperatures. stackexchange.comchemguide.co.uk In some cases, using a high concentration of sulfuric acid can also act as a dehydrating agent, shifting the equilibrium towards the products in reversible reactions like esterification. stackexchange.com Conversely, adding the acid slowly can help maintain a low local concentration, suppressing these side reactions and improving the purity and yield of the desired ester. stackexchange.com

The choice of acid concentration is therefore a crucial aspect of process optimization, requiring a balance between achieving a desirable reaction rate and maximizing the selectivity towards the intended product.

Heterogeneous Catalytic Systems for Cyclohexylmethanol Transformations

To overcome some of the drawbacks associated with homogeneous catalysis, such as catalyst separation and recycling, heterogeneous catalytic systems have been developed and are increasingly utilized in the transformations of cyclohexylmethanol and its precursors.

Utilization of Solid Acid Catalysts (e.g., Silica (B1680970) Sulfuric Acid, Zeolites)

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. nih.govbeilstein-journals.org

Silica Sulfuric Acid (SSA): Silica sulfuric acid (SiO₂-SO₃H) is a heterogeneous solid acid catalyst that has demonstrated high efficiency in various organic transformations. nih.govbeilstein-journals.orgnih.gov It is prepared by the reaction of silica gel with chlorosulfonic acid and acts as a strong Brønsted acid. beilstein-journals.org SSA has been successfully employed in reactions such as the synthesis of poly-hydroxyl aromatic compounds and N-substituted amides. nih.govrsc.org Its reusability and operational simplicity make it an attractive alternative to homogeneous sulfuric acid. beilstein-journals.orgrsc.org In some instances, reactions catalyzed by SSA can be performed under solvent-free conditions, further enhancing its green credentials. nih.govbeilstein-journals.org

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites. ifpenergiesnouvelles.comnih.gov Their shape-selective properties can be exploited to control the product distribution in various catalytic reactions. nih.gov Large-pore zeolites, such as H-Y, H-mordenite, and H-beta, have proven to be effective catalysts for the alkylation of phenol (B47542) with cyclohexanol (B46403), leading to the selective formation of p-cyclohexylphenol at higher temperatures. researchgate.net The conversion of alcohols over zeolites like ZSM-5 can lead to the formation of alkenes through dehydration. osti.gov The choice of zeolite structure is critical, as it can direct the selectivity of the reaction. ifpenergiesnouvelles.com For instance, in the dehydration of 2-methylcyclohexanol, the use of ZSM-5 as a solid acid catalyst has been studied to understand the competing dehydration reaction mechanisms. aiche.org

| Catalyst | Reaction Type | Key Findings |

| Silica Sulfuric Acid (SSA) | Synthesis of poly-hydroxyl aromatic compounds, N-substituted amides, pyrrole-fused isocoumarins | High efficiency, reusability, can be used under solvent-free conditions. nih.govbeilstein-journals.orgnih.govrsc.org |

| Zeolites (H-Y, H-mordenite, H-beta) | Alkylation of phenol with cyclohexanol | Efficient catalysts leading to selective formation of para-cyclohexylphenol. researchgate.net |

| ZSM-5 | Dehydration of alcohols | Active for alcohol dehydration to alkenes. osti.govaiche.org |

| This table summarizes the application of selected solid acid catalysts in reactions relevant to cyclohexylmethanol chemistry. |

Supported Metal Catalysts in the Hydrogenation of Cyclohexylmethanol Precursors

The synthesis of cyclohexylmethanol often involves the hydrogenation of precursors such as benzoic acid or its derivatives. Supported metal catalysts are instrumental in these reactions, offering high activity and selectivity.

The hydrogenation of benzoic acid can yield a variety of products, including cyclohexanecarboxylic acid, benzyl (B1604629) alcohol, and cyclohexylmethanol, depending on the catalyst and reaction conditions. cabidigitallibrary.orgresearchgate.net

Ruthenium-based catalysts , such as 5% Ru/C, are active for the hydrogenation of both the aromatic ring and the carboxylic group of benzoic acid. researchgate.net The selectivity of these catalysts can be influenced by the solvent system. For example, using a 1:1 mixture of 1,4-dioxane (B91453) and water as a binary solvent with a 5% Ru/C catalyst resulted in 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.orgresearchgate.net

Palladium-based catalysts , like 5% Pd/C, are typically selective for the hydrogenation of the aromatic ring, yielding cyclohexanecarboxylic acid with high selectivity. researchgate.netnih.gov

Bimetallic catalysts can offer enhanced activity and modified selectivity. For example, a 5%Pd-2%Re/C catalyst showed higher activity in benzoic acid conversion compared to the monometallic counterparts. researchgate.net

Platinum-based catalysts , such as Pt/SnO₂, have been reported to be highly selective for the hydrogenation of benzoic acid to benzyl alcohol. qub.ac.uk

The choice of support material (e.g., carbon, alumina, titania) can also impact the catalyst's performance. cabidigitallibrary.org

| Catalyst | Precursor | Major Product(s) | Selectivity |

| 5% Ru/C | Benzoic Acid | Cyclohexanecarboxylic Acid, Cyclohexylmethanol | 86% to Cyclohexanecarboxylic Acid (in 1:1 dioxane-water) cabidigitallibrary.orgresearchgate.net |

| 5% Pd/C | Benzoic Acid | Cyclohexanecarboxylic Acid | 100% to Cyclohexanecarboxylic Acid researchgate.net |

| Pt/SnO₂ | Benzoic Acid | Benzyl Alcohol | 97% to Benzyl Alcohol qub.ac.uk |

| This interactive table presents a summary of supported metal catalysts used in the hydrogenation of benzoic acid. |

Optimization of Catalytic Processes for Enhanced Yields and Selectivity

Key parameters that are often optimized include:

Temperature: Influences reaction rates and can affect the equilibrium position of reversible reactions. fiveable.me

Pressure: Particularly important for gas-phase reactions. fiveable.me

Catalyst Concentration/Loading: Affects the reaction rate. researchgate.net

Reactant Concentrations/Molar Ratio: Can alter reaction rates and shift equilibrium. fiveable.meresearchgate.net

Reaction Time: Determines the extent of conversion and can influence the product distribution between kinetically and thermodynamically favored products. fiveable.me

Solvent: Can influence catalyst activity and selectivity. cabidigitallibrary.org

Experimental design methodologies, such as factorial design, are powerful tools for systematically studying the effects of multiple variables and their interactions to identify the optimal reaction conditions. researchgate.net For instance, in the alkylation of cresols with cyclohexene (B86901), optimizing parameters like temperature, molar ratio, and catalyst amount led to significantly high yields of the desired cyclohexyl cresol (B1669610) products. researchgate.net

The ultimate goal of process optimization is to achieve high yield (the amount of desired product obtained) and high selectivity (the preference for the formation of the desired product over other possible products). youtube.comyoutube.comyoutube.com By carefully tuning the reaction conditions and selecting the appropriate catalyst, it is possible to steer the reaction towards the desired outcome, enhancing both the efficiency and sustainability of the chemical process. fiveable.menumberanalytics.com

Thermal Control and Reaction Medium Effects

In the sulfuric acid-catalyzed reactions of cyclohexylmethanol, thermal control and the nature of the reaction medium are critical parameters that dictate the product distribution and reaction efficiency. The primary reaction pathway involves the dehydration of cyclohexylmethanol, a process that is highly sensitive to temperature.

Heating is essential to overcome the activation energy for the elimination of water. youtube.com The reaction is generally endothermic, meaning it requires a continuous input of energy to proceed and shift the equilibrium towards the products. youtube.com Sulfuric acid serves a dual purpose in this context; it acts as a catalyst by protonating the hydroxyl group to form a better leaving group (water), and it also functions as a potent dehydrating agent, sequestering the water formed during the reaction and preventing the reverse reaction from occurring. scienceready.com.au

Precise temperature control is paramount. Uncontrolled heating or high local concentrations of sulfuric acid can lead to extensive charring and the formation of polymeric "tar," which significantly reduces the yield of the desired product. stackexchange.com Gradual addition of the acid to the alcohol helps to maintain a more uniform temperature throughout the reaction mixture and suppress these unwanted side reactions. stackexchange.com

The reaction of cyclohexylmethanol with sulfuric acid is notable for producing rearranged products. Instead of the expected cyclohexyl-substituted alkene, the reaction often yields 1-methylcyclopentan-1-ene. vaia.com This occurs via a carbocation rearrangement mechanism. After the protonated hydroxyl group leaves as water, a primary carbocation is formed. This unstable intermediate rapidly rearranges to a more stable tertiary carbocation through a ring contraction (a type of Wagner-Meerwein rearrangement), which then loses a proton to form the final cyclopentene (B43876) product. The stability of the carbocation intermediates is a key factor influencing the product outcome under the heated, acidic conditions. pearson.comyoutube.com

The reaction medium itself also plays a role. Often, the alcohol reactant is used in excess, serving as the solvent. In other cases, the reaction can be performed under solvent-free conditions. researchgate.net The choice of medium can affect reaction rates and the solubility of intermediates and products. In aqueous media, as seen with the related dehydration of cyclohexanol, hydronium ions are the active catalytic species, and their confinement within environments like zeolite pores can enhance reaction rates compared to bulk aqueous solution. nih.govnih.gov

Table 1: Influence of Reaction Parameters on Cyclohexylmethanol Dehydration

| Parameter | Effect | Rationale | Reference |

|---|---|---|---|

| Temperature | Increased temperature drives the reaction forward but risks side reactions. | The dehydration reaction is endothermic; however, excessive heat can lead to charring and polymerization. | youtube.comstackexchange.com |

| Sulfuric Acid Concentration | Acts as both catalyst and dehydrating agent. High local concentrations can cause unwanted byproducts. | Protonates the -OH group to facilitate elimination and removes water to shift equilibrium. | scienceready.com.austackexchange.com |

| Reaction Medium | Can influence reaction kinetics and product selectivity. Often performed with excess alcohol as the solvent or solvent-free. | The medium affects the stability and reactivity of carbocation intermediates. | researchgate.netnih.gov |

| Reaction Products | Formation of rearranged products like 1-methylcyclopentan-1-ene is common. | The initial primary carbocation rearranges to a more stable tertiary carbocation via ring contraction before elimination. | vaia.comyoutube.com |

Methodologies for Product Isolation and Catalyst Separation

The separation of the desired organic products and the recovery or removal of the sulfuric acid catalyst are crucial steps following the reaction. The methodologies employed depend on whether the catalyst is used in a homogeneous (liquid) or heterogeneous (solid-supported) form.

For homogeneous catalysis with liquid sulfuric acid, the workup procedure typically begins with neutralizing the strong acid. The reaction mixture, containing the alkene product, unreacted alcohol, water, and sulfuric acid, is often treated with a mild base. youtube.com Aqueous solutions of sodium carbonate or sodium bicarbonate are commonly used for this purpose. scienceready.com.au This step neutralizes the sulfuric acid, converting it into a water-soluble salt (sodium sulfate), and also quenches any remaining acidic intermediates.

Following neutralization, the mixture is typically transferred to a separating funnel where the organic layer, containing the desired product, is separated from the aqueous layer. scienceready.com.au The organic layer may be washed further with water or brine to remove any remaining water-soluble impurities. To ensure the final product is free of water, a drying agent such as anhydrous sodium carbonate, magnesium sulfate (B86663), or calcium chloride is added to the organic liquid. youtube.com The final purification of the product is most commonly achieved through distillation, which separates the components of the organic mixture based on their different boiling points. youtube.com

Separating the sulfuric acid catalyst for potential reuse presents a greater challenge in homogeneous systems. While neutralization removes the acid, it does not recover it in a reusable form. More advanced techniques include:

Liquid-Liquid Extraction: The sulfuric acid can be selectively extracted from the product mixture into a specific solvent. Subsequently, the acid can be stripped from this solvent by treatment with a base like ammonia (B1221849) (NH₃). This causes the acid to precipitate as a solid salt, such as ammonium (B1175870) sulfate ((NH₄)₂SO₄), which can be easily separated by filtration. The solvent can then be recycled for further extractions. google.com

Distillation: If the products are significantly more volatile than sulfuric acid (Boiling Point: 337 °C), distillation can be used to separate the product from the non-volatile acid catalyst. elsevierpure.com

An increasingly common strategy to simplify catalyst separation is the use of heterogeneous solid acid catalysts. For instance, cellulose (B213188) sulfuric acid, a bio-supported solid catalyst, can be employed. researchgate.net The primary advantage of this approach is the ease of catalyst separation; after the reaction is complete, the solid catalyst can be removed from the liquid product mixture by simple filtration. This method is efficient, reduces waste, and allows for the catalyst to be easily recovered and reused for several reaction cycles with minimal loss of activity. researchgate.net

Table 2: Comparison of Catalyst Separation Methodologies

| Methodology | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Neutralization & Extraction | Acid catalyst is neutralized with a weak base (e.g., NaHCO₃) and removed in an aqueous wash. | Simple, effective for product isolation. | Catalyst is consumed and not recovered for reuse. | scienceready.com.auyoutube.com |

| Liquid-Liquid Extraction & Precipitation | Sulfuric acid is selectively extracted into a solvent, then precipitated as a salt (e.g., (NH₄)₂SO₄) using a base. | Allows for recovery of the acid component as a salt and recycling of the extraction solvent. | Multi-step process requiring additional reagents (solvent, base). | google.com |

| Heterogeneous Catalysis | A solid-supported acid catalyst (e.g., cellulose sulfuric acid) is used. | Catalyst is easily separated by filtration and can be reused multiple times. Environmentally friendly. | May have different activity or require different reaction conditions compared to homogeneous catalysts. | researchgate.net |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Investigating Reaction Products and Intermediates

Spectroscopic methods are indispensable for identifying the functional groups of reaction products and for deducing the structures of the various species formed during the reaction.

Application of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the starting materials, intermediates, and final products of the reaction between cyclohexylmethanol and sulfuric acid. The IR spectrum of the initial reactant, cyclohexylmethanol, prominently features a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. pressbooks.pubcore.ac.uk Additionally, strong absorptions due to C-H stretching in the cyclohexane (B81311) ring are observed between 2850 and 2960 cm⁻¹. pressbooks.pub

Upon reaction with sulfuric acid, which typically leads to dehydration, the characteristic broad O-H band of the alcohol diminishes or disappears entirely. chegg.com Concurrently, new absorption bands appear that are indicative of the formation of alkenes. Specifically, the presence of a C=C stretching vibration in the range of 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹ signify the formation of a double bond. libretexts.org For instance, the formation of 1-methylcyclohexene from the rearrangement and elimination of cyclohexylmethanol would be supported by the appearance of these characteristic alkene peaks. The specific frequencies of =C-H bending vibrations in the 650-1000 cm⁻¹ region can further help to identify the substitution pattern of the resulting alkene. libretexts.org

In some instances, intermediates such as methyl hydrogen sulfate (B86663) may be formed, which would present unique spectral features, such as a singly bonded OSO symmetric stretch. osu.eduresearchgate.net The analysis of these characteristic vibrational frequencies allows for the qualitative identification of the functional groups that are transformed during the reaction. docbrown.info

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Significance in Cyclohexylmethanol/H₂SO₄ Reaction |

| O-H (Alcohol) | 3200-3600 (broad, strong) | Indicates presence of starting material (cyclohexylmethanol). Disappearance suggests dehydration. pressbooks.pubcore.ac.uk |

| C-H (Alkane) | 2850-2960 | Present in both reactant and rearranged carbocation intermediates. |

| C=C (Alkene) | 1640-1680 | Indicates formation of alkene products like 1-methylcyclohexene. libretexts.org |

| =C-H (Alkene) | 3000-3100 | Confirms the presence of a double bond. libretexts.org |

| O=S=O (Sulfate) | ~1200 and ~1400 | May indicate the formation of sulfate ester intermediates. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of the products formed from the reaction of cyclohexylmethanol in sulfuric acid. nih.govbbhegdecollege.com While ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR reveals the carbon framework of the molecules.

In the case of the rearrangement of cyclohexylmethanol, NMR is crucial for distinguishing between the various possible isomeric alkene products. For example, the product mixture may contain 1-methylcyclohexene, 3-methylcyclohexene, and other isomers. Each of these compounds will exhibit a unique set of signals in both the ¹H and ¹³C NMR spectra, allowing for their unambiguous identification and quantification. nih.gov

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which are instrumental in piecing together the molecular structure. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe through-space interactions between protons, providing critical information for determining the stereochemistry of the products, such as the relative orientation of substituents on the cyclohexane ring. nih.gov The chemical shifts and coupling constants are highly sensitive to the local electronic and steric environment, making NMR an unparalleled tool for detailed structural elucidation in these complex reaction mixtures. ethernet.edu.etshu.edu

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations offer a powerful complementary approach to experimental studies by providing a molecular-level understanding of the reaction mechanisms, energetics, and the factors that control product distributions.

Computational Elucidation of Reaction Mechanisms (e.g., DFT for Transition States)

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the reaction mechanisms of carbocation-mediated processes, such as the dehydration and rearrangement of cyclohexylmethanol. nih.gov DFT calculations can be used to map out the potential energy surface of the reaction, locating the structures and energies of reactants, intermediates, transition states, and products. nih.gov

By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. For instance, DFT can be used to model the initial protonation of the hydroxyl group of cyclohexylmethanol, the subsequent loss of water to form the primary carbocation, the 1,2-hydride and methyl shifts leading to more stable secondary and tertiary carbocations, and the final deprotonation to yield the various alkene products. nih.gov The calculated geometries of the transition states provide insights into the atomic motions involved in bond-breaking and bond-forming events. These computational studies can help to explain why certain rearrangement products are favored over others. rsc.org

Solvation Models for Simulating Reactions in Sulfuric Acid Environments

Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. uregina.caohio-state.edu This approach can account for the bulk electrostatic effects of the solvent on the solute. researchgate.net However, for reactions involving strong, specific interactions like hydrogen bonding between the solute and sulfuric acid molecules, a pure continuum model may be insufficient. chemrxiv.org

More advanced "cluster-continuum" or "semicontinuum" models offer a more accurate representation by including a few explicit solvent molecules in the quantum mechanical calculation, while the rest of the solvent is treated as a continuum. uregina.canih.gov This hybrid approach allows for the description of specific short-range interactions, which is crucial for accurately modeling reactions in a complex solvent like concentrated sulfuric acid. researchgate.netosti.gov The choice of the solvation model is critical for obtaining reliable theoretical predictions of reaction outcomes in this medium. researchgate.net

Theoretical Prediction of Carbocation Stability and Rearrangement Barriers

The stability of the carbocation intermediates is a key factor that governs the course of the reaction of cyclohexylmethanol in sulfuric acid. fiveable.melibretexts.org Quantum chemical calculations can provide quantitative predictions of the relative stabilities of the various carbocations that can be formed, including the primary, secondary, and tertiary carbocations resulting from rearrangements. pressbooks.pubyoutube.com

Methods such as DFT and higher-level ab initio calculations can be used to compute the energies of these carbocation structures. nih.gov These calculations consistently show that tertiary carbocations are significantly more stable than secondary carbocations, which are in turn more stable than primary carbocations. libretexts.org This stability trend is attributed to a combination of inductive effects and hyperconjugation. fiveable.me

Furthermore, computational methods can be used to calculate the energy barriers for the rearrangement steps, such as the 1,2-hydride and methyl shifts that interconvert the different carbocations. nih.gov By comparing the heights of these barriers, it is possible to predict the feasibility and rates of the various rearrangement processes. For example, a low energy barrier for a particular rearrangement indicates that it is a facile process that will occur readily. These theoretical predictions of carbocation stability and rearrangement barriers are essential for understanding and predicting the product distribution of the reaction. masterorganicchemistry.com

| Computational Method | Application in Cyclohexylmethanol/H₂SO₄ Reaction | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies. shu.edunih.gov | Detailed pathways, activation energies, and geometries of intermediates and transition states. nih.gov |

| Continuum Solvation Models (e.g., PCM) | Simulating the bulk electrostatic effects of the sulfuric acid solvent. uregina.caohio-state.edu | General solvent effects on the stability of reactants, intermediates, and products. researchgate.net |

| Cluster-Continuum Models | Modeling specific solute-solvent interactions (e.g., hydrogen bonding). uregina.canih.gov | More accurate representation of the reaction environment in concentrated sulfuric acid. researchgate.netosti.gov |

| Ab initio Calculations | High-accuracy prediction of carbocation stabilities and rearrangement barriers. nih.gov | Quantitative data on the relative energies of carbocation intermediates and the feasibility of rearrangement pathways. nih.govmasterorganicchemistry.com |

Green Chemistry Principles and Sustainability in Cyclohexylmethanol Sulfuric Acid Systems

Development of Environmentally Benign Alternatives for Acid Catalysis

The use of strong mineral acids like sulfuric acid as catalysts in organic synthesis is effective but fraught with environmental and handling issues. mdpi.comnih.gov As a homogeneous catalyst, sulfuric acid exists in the same phase as the reactants, leading to complex and costly post-reaction separation processes, significant aqueous waste from neutralization steps, and potential for equipment corrosion. mdpi.commdpi.com Consequently, a major focus of green chemistry has been the development of solid, heterogeneous acid catalysts as environmentally benign alternatives. mdpi.com

These solid acid catalysts are advantageous because they are easily separated from the reaction mixture by simple filtration, are generally non-corrosive, and can often be regenerated and reused multiple times. mdpi.commdpi.com Research has identified several promising alternatives for reactions involving cyclic alcohols like cyclohexanol (B46403) and, by extension, cyclohexylmethanol.

Promising Heterogeneous Acid Catalysts:

Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts. For instance, zeolite HBEA has been shown to be a highly active catalyst for the dehydration of cyclohexanol, demonstrating a rate over 100 times faster per proton than phosphoric acid. documentsdelivered.com Other zeolites like H-ZSM-5 are also used, though their small pore size can be a limitation for larger organic molecules. mdpi.com

Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, are widely used as solid acid catalysts. mdpi.comias.ac.in Specialty resins, like a styrene-divinylbenzene acid resin (sPSB-SA), have demonstrated high activity and stability at elevated temperatures (up to 180°C) in esterification reactions, making them viable replacements for sulfuric acid. mdpi.com

Sulfated Zirconia: This material is classified as a superacidic catalyst and has been effectively used in the synthesis of esters like cyclohexyl acetate. ias.ac.in

Heteropolyacids (HPAs): HPAs, either supported on materials like silica (B1680970) or used directly, are another class of strong acid catalysts that have been successfully employed in esterification reactions. ias.ac.in

The development of these solid catalysts represents a significant step forward in making industrial processes involving alcohols safer and more sustainable.

Catalyst Reusability and the Reduction of Environmental Impact in Industrial Processes

The ability to reuse a catalyst over multiple reaction cycles is a cornerstone of sustainable chemical manufacturing. purkh.com Homogeneous catalysts like sulfuric acid are consumed in the workup process and cannot be recovered, contributing to waste and higher operational costs. mdpi.com In contrast, the primary advantage of solid heterogeneous catalysts is their reusability. mdpi.com

The environmental benefits of catalyst reusability are multi-faceted:

Reduced Raw Material Consumption: Reusing a catalyst minimizes the need to manufacture or purchase new catalytic material for each batch, conserving the resources required for its production. purkh.com

Waste Prevention: Each time a catalyst is reused, a corresponding amount of waste from a single-use catalyst is prevented. This directly aligns with the primary principle of green chemistry: it is better to prevent waste than to treat or clean it up after it has been created. jctjournal.com

Minimized Risk of Pollution: Sulfuric acid is corrosive and spills can lead to severe environmental damage, including the acidification of soil and water. nih.gov Solid, contained catalysts are inherently safer to handle, transport, and store, reducing the risk of accidental environmental contamination. mdpi.com

Q & A

Q. Advanced

- Power-Law Models : Fit experimental data for fructose conversion to HMF, incorporating autocatalysis (e.g., HMF self-protonation) .

- Density Functional Theory (DFT) : Reveals autocatalytic pathways where H₂SO₄ stabilizes transition states (e.g., SO₃ hydrolysis) .

- Monte Carlo Simulations : Predict nucleation rates in atmospheric studies, showing H₂SO₄ dimerization as rate-limiting .

How can researchers mitigate side reactions in sulfuric acid-catalyzed esterification or condensation reactions?

Basic

Strategies include:

- Solvent Optimization : Ethanol minimizes side products in pyrrole synthesis vs. polar aprotic solvents .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) suppresses polymerization in Biginelli reactions .

- Catalyst Modification : Heterogeneous systems (e.g., MSA) reduce over-acidification and charring .

What are the mechanistic insights into the role of sulfuric acid in promoting simultaneous dehydration and cyclization reactions, as observed in pyrrole synthesis?

Advanced

Mechanistic studies reveal:

- Imine Intermediate Formation : Cyclohexylmethanol derivatives react with NH₄OAc to form imines, which undergo MSA-catalyzed cyclization .

- Protonation of Carbonyl Groups : Sulfuric acid activates ketones for nucleophilic attack (e.g., in gem-bisamide synthesis) .

- Dehydration Pathways : Cyclic intermediates (e.g., enol ethers) dehydrate via acid-mediated β-elimination .

What are the safety and handling protocols for concentrated sulfuric acid in laboratory-scale organic synthesis?

Q. Basic

- PPE : Acid-resistant gloves, goggles, and lab coats are mandatory .

- Ventilation : Use fume hoods during reflux to avoid inhaling SO₃ vapors .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate .

How do heterogeneous sulfuric acid catalysts (e.g., ASA, MSA) influence the thermodynamic and kinetic parameters of Biginelli reactions under solvent-free conditions?

Q. Advanced

- Activation Energy Reduction : Nano-ASA lowers Eₐ by 15–20 kJ/mol compared to H₂SO₄ due to surface proton mobility .

- Entropy-Driven Processes : Solvent-free conditions increase entropy (ΔS ≈ +50 J/mol·K) by eliminating solvation steps .

- Rate Enhancement : Turnover frequencies (TOF) for MSA-catalyzed reactions exceed 10³ h⁻¹ under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.